Aloe emodin anthrone

描述

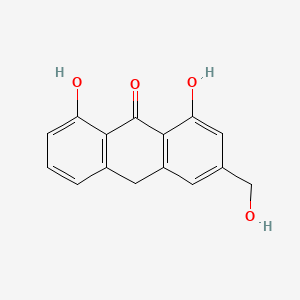

Structure

2D Structure

属性

CAS 编号 |

6247-99-0 |

|---|---|

分子式 |

C15H12O4 |

分子量 |

256.25 g/mol |

IUPAC 名称 |

1,8-dihydroxy-3-(hydroxymethyl)-10H-anthracen-9-one |

InChI |

InChI=1S/C15H12O4/c16-7-8-4-10-6-9-2-1-3-11(17)13(9)15(19)14(10)12(18)5-8/h1-5,16-18H,6-7H2 |

InChI 键 |

AVZIASIVCYCZND-UHFFFAOYSA-N |

SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)CO |

规范 SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)CO |

外观 |

Solid powder |

其他CAS编号 |

6247-99-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AE-anthrone aloe emodin anthrone aloe-emodin-9-anthrone aloeemodinanthron |

产品来源 |

United States |

Biosynthesis and Natural Occurrence of Aloe Emodin Anthrone

Precursor-Product Relationships in Aloe Metabolomes

Aloe emodin (B1671224) anthrone (B1665570), a significant anthrone derivative, plays a pivotal role in the complex metabolic network of Aloe species. Its structural relationships and biosynthetic connections to other key compounds, such as aloins and pre-anthraquinones, are central to understanding the chemical profile of the plant.

Aloe emodin anthrone is the direct aglycone (non-sugar part) of the C-glycoside known as aloin (B1665253). nih.gov Aloin exists as a mixture of two diastereomers, aloin A (also known as barbaloin) and aloin B (or isobarbaloin). nih.gov These compounds are technically named 10-β-D-glucopyranosyl-1,8-dihydroxy-3-hydroxymethyl-9(10H)-anthracenone. nih.gov This nomenclature reveals that aloin is formed by the attachment of a glucose molecule to the C-10 position of the aloe-emodin (B1665711) anthrone core in a β-configuration. researchgate.netfoodb.ca Therefore, this compound serves as the foundational structure upon which aloin A and aloin B are built through glycosylation.

The relationship is not just biosynthetic but also metabolic. Aloin A and B are not directly responsible for the laxative properties associated with Aloe latex. nih.gov Instead, they are metabolized by intestinal bacteria into the common active metabolite, aloe-emodin-9-anthrone. nih.gov This biotransformation involves the cleavage of the C-glucosyl bond, releasing the anthrone. nih.govresearchgate.net This process underscores the role of this compound as a crucial intermediate, both in its formation into aloin within the plant and its release as an active metabolite in the gut. nih.gov

Table 1: Relationship between this compound and Aloins

| Compound | Precursor/Metabolite | Description |

| This compound | Precursor to Aloin | Serves as the aglycone for the C-glycosylation reaction that forms aloin A and B. nih.gov |

| Aloin (A and B) | Product of Biosynthesis | C-glycosides of aloe-emodin anthrone, found naturally in Aloe latex. nih.govnih.gov |

| This compound | Metabolite of Aloin | Formed in the large intestine through the bacterial hydrolysis of aloin A and B. nih.gov |

The biosynthesis of this compound is intrinsically linked to the polyketide pathway, which is one of the primary routes for anthraquinone (B42736) synthesis in plants. nih.govresearchgate.net This pathway begins with acetyl-CoA and malonyl-CoA units, which undergo a series of condensation reactions to form a polyketide chain. nih.gov This chain then cyclizes and aromatizes to create the fundamental tricyclic aromatic skeleton of anthrones and anthraquinones. nih.gov

Pre-anthraquinones and anthrones like this compound represent early-stage products of this pathway. mdpi.com They are found alongside anthraquinones in the outer epidermis and latex of Aloe leaves. mdpi.com Research on the roots of Aloe species has also identified a wide distribution of pre-anthraquinones and related compounds, highlighting their foundational role in the plant's secondary metabolism. documentsdelivered.com this compound can be considered a stable intermediate that can either be glycosylated to form aloins or oxidized to form the corresponding anthraquinone, aloe-emodin. nih.govresearchgate.net This places it at a critical juncture in the biogenetic route, connecting the initial pre-anthraquinone structures to the more complex glycosides and oxidized derivatives found in the plant.

Table 2: Key Compounds in the Anthraquinone Biosynthetic Pathway

| Compound Class | Role in Pathway | Location in Aloe |

| Polyketides | Initial Precursors | General plant metabolism |

| Pre-anthraquinones | Early Intermediates | Outer leaf epidermis, latex, roots. mdpi.comdocumentsdelivered.com |

| This compound | Central Intermediate | Leaves. mdpi.com |

| Aloins (A/B) | Glycosylation Products | Leaf exudate. jfda-online.com |

| Aloe-emodin | Oxidation Product | Roots, rhizomes, leaves. nih.govwikipedia.org |

Biotransformation and Metabolic Fates of Aloe Emodin Anthrone

Microbial Transformations in Biological Systems

The metabolic journey of certain natural compounds is often intricately linked with the microbial inhabitants of the host's gut. Aloe emodin (B1671224) anthrone (B1665570), a key metabolite, is not directly ingested but is formed through the biotransformation of its parent compound, barbaloin, by intestinal microflora.

Barbaloin, the C-glucoside of aloe emodin anthrone, is poorly absorbed when taken orally. jssuni.edu.in Its significant pharmacological activity is unlocked through the metabolic action of intestinal bacteria. nih.gov These microbes are responsible for cleaving the C-glucosyl bond of barbaloin, a process that cannot be achieved by simple acid hydrolysis, to release the active aglycone, this compound. toyama-wakan.netsapub.org This transformation is a critical activation step; barbaloin itself is considered a prodrug, which is converted into its active form, this compound, by the gut microbiota. nih.govnih.gov Studies have demonstrated that in the large intestine of rats, barbaloin is decomposed into aloe-emodin-9-anthrone. nih.gov This biotransformation is essential for the compound's subsequent biological effects. nih.gov

Specific bacterial strains residing in the human gut have been identified as key players in the conversion of barbaloin to this compound. Extensive research has led to the isolation and characterization of a strictly anaerobic bacterium from human feces, identified as Eubacterium sp. strain BAR. toyama-wakan.netnih.gov This bacterium has demonstrated the capability to metabolize barbaloin and directly transform it into this compound. nih.govnih.gov Gnotobiotic rats mono-associated with Eubacterium sp. strain BAR showed a clear conversion of barbaloin to this compound in their feces, a transformation not observed in conventional rats or those associated with other bacteria like Peptostreptococcus intermedius. nih.gov Other bacteria, such as Enterococcus faecium, have also been shown to degrade aloin (B1665253) into aloe-emodin (B1665711), though at a slower rate compared to Eubacterium species. frontiersin.org

Table 1: Bacterial Strains Involved in Barbaloin Transformation

| Bacterial Strain | Role in Biotransformation | Finding |

|---|---|---|

| ***Eubacterium* sp. BAR** | Directly transforms barbaloin to this compound. toyama-wakan.netnih.govnih.gov | Isolated from human feces and confirmed to be a primary facilitator of the conversion. nih.gov |

| Enterococcus faecium | Capable of degrading aloin into aloe-emodin. frontiersin.org | Demonstrates a slower rate of metabolism compared to Eubacterium sp. frontiersin.org |

Chemical and Enzymatic Interconversions

This compound is a relatively unstable intermediate that can undergo further chemical and enzymatic changes. Its metabolic fate is largely dictated by oxidative processes and environmental conditions that influence its stability and conversion to other forms.

This compound is readily oxidized to form the more stable anthraquinone (B42736), aloe emodin. toyama-wakan.net This conversion is a key step following the initial microbial hydrolysis of barbaloin. researchgate.netresearchgate.net The process involves the oxidation of the anthrone structure, leading to the formation of aloe emodin, which is a trihydroxyanthraquinone. sapub.orgnih.gov This oxidative degradation can be facilitated by various factors, including the presence of oxygen and certain enzymes. niscpr.res.inpsu.edu For instance, cytochrome P450 enzymes have been shown to be involved in the biotransformation of similar anthraquinones, suggesting a potential role in the oxidation of anthrone intermediates within the body. psu.edunih.gov Chemical oxidation using agents like nitric acid or chromic acid can also convert the precursor aloin through the anthrone intermediate to aloe emodin. sapub.orgnih.gov

The scientific literature predominantly focuses on the unidirectional transformation of the unstable this compound to the more stable aloe emodin anthraquinone. nih.govtoyama-wakan.netresearchgate.net Research into the reversible formation of the anthrone from aloe emodin under controlled conditions is not extensively documented in the provided search results. The chemical stability of the anthraquinone structure makes its reduction back to the anthrone form less favorable under typical biological or environmental conditions.

The stability of this compound and its conversion to aloe emodin are significantly influenced by environmental factors such as pH and temperature. nih.govnih.gov Studies on the forced degradation of related compounds show that pH plays a crucial role. Aloe emodin, the oxidized product, is highly susceptible to degradation under acidic conditions. nih.govsemanticscholar.org For its precursor, aloin, decomposition is rapid at basic pH values, which would consequently affect the amount of this compound being formed. nih.gov

Temperature also impacts these dynamics. Thermal decomposition of the parent C-glycoside can occur with heating, leading to the formation of degradation products, including aloe-emodin via the anthrone intermediate. nih.gov In studies, an increase in temperature to 50°C led to a higher production of aloe-emodin from aloin compared to samples kept at 25°C, indicating that heat accelerates the oxidative degradation pathway. nih.gov Conversely, aloe emodin itself shows a lesser extent of degradation under dry heat (thermal) conditions compared to acid hydrolysis. nih.govsemanticscholar.org

Table 2: Influence of Environmental Factors on Aloe Emodin Stability

| Factor | Condition | Effect on Aloe Emodin/Precursors |

|---|---|---|

| pH | Acidic (pH < 5) | Aloe emodin is highly prone to degradation. nih.govsemanticscholar.org Increased production of aloe-emodin from aloin is observed. nih.gov |

| Basic (pH > 6.7) | Aloin (barbaloin) undergoes rapid decomposition, reducing the substrate for anthrone formation. nih.gov | |

| Temperature | Elevated (50°C) | Accelerates the oxidative degradation of aloin to aloe-emodin. nih.gov |

| Dry Heat (105°C) | Aloe emodin shows relatively low susceptibility to degradation. nih.govsemanticscholar.org | |

| Oxidation | Hydrogen Peroxide | Causes moderate degradation of aloe emodin. nih.gov |

| Light | Sunlight / UV | Causes less degradation to aloe emodin compared to other factors. nih.govsemanticscholar.org |

Cellular and Molecular Mechanisms of Action of Aloe Emodin Anthrone

Modulation of Cellular Transport Systems

Aloe emodin (B1671224) anthrone (B1665570), the reduced and active metabolite of compounds like aloin (B1665253), demonstrates significant effects on cellular transport systems within the intestine. These actions are central to its biological activity, particularly its influence on intestinal transit and secretion. The compound alters the fundamental processes of ion and water movement across the intestinal epithelium. In vitro studies using rat colonic mucosa have shown that aloe-emodin (B1665711) anthrone leads to a decrease in potential difference and short-circuit current values, which are indicators of altered active ion transport across the tissue. nih.gov

While the broader effects of aloe emodin anthrone on ion transport are established, direct evidence specifically detailing its inhibitory action on Na+, K+-Adenosine Triphosphatase (Na+, K+-ATPase) in in vitro models is not extensively documented in the primary literature. However, its observed physiological effects, such as the inhibition of net water absorption in the large intestine, strongly imply an interaction with key ion transport mechanisms. nih.gov The reduction in net water absorption is a direct consequence of altered ion gradients, which are maintained by pumps like Na+, K+-ATPase. nih.gov Although studies on the closely related compound emodin have shown inhibition of Na+, K+-ATPase, further specific research is required to definitively characterize the direct interaction between this compound and this ion pump.

Regulation of Paracellular Permeability

A key mechanism of this compound is its ability to modulate the paracellular pathway, which is the route for transport through the tight junctions between epithelial cells. This regulation is crucial to its effects on both the absorption of substances and the secretion of water into the intestinal lumen.

This compound has been shown to significantly increase the permeability of the intestinal barrier. nih.gov In studies using rat colonic mucosa, the compound effectively enhances the permeation of water-soluble and poorly permeable molecules. nih.gov This effect is quantified by a notable decrease in the transepithelial electrical resistance of the membrane, which dropped to 30% of its initial value upon application of this compound, indicating a more permeable barrier. nih.gov This induced permeability is a critical factor in its physiological effects on the intestine. Interestingly, in a contrasting context of pre-existing endothelial dysfunction induced by angiotensin II, the related compound aloe-emodin was found to restore the expression of tight junction proteins like ZO-1 and ZO-2, thereby decreasing monolayer cell permeability. nih.gov This suggests the compound's effect on permeability is context-dependent, potentially increasing it in healthy tissue while restoring it in certain pathological conditions.

The mechanism behind the increased permeability and its impact on absorption and secretion is multi-faceted. This compound decreases net water absorption and can work synergistically with other compounds like rhein (B1680588) anthrone to reverse this process into net water secretion. nih.gov This shift is a primary contributor to its laxative effect. nih.gov

The underlying molecular pathway for increasing permeability has been elucidated. nih.gov this compound stimulates mast cells located within the colonic mucosa, triggering the release of histamine (B1213489). nih.gov This histamine then binds to histamine H1 receptors on the epithelial cells, which in turn activates an intracellular protein kinase C (PKC) signaling pathway. nih.gov The activation of this PKC route is the final step that leads to the opening of the tight junctions, thereby increasing paracellular permeability for water and other molecules. nih.gov This effect was significantly inhibited by the use of a mast cell stabilizer (ketotifen), a histamine H1 receptor antagonist (pyrilamine), and a PKC inhibitor, confirming the steps in the proposed pathway. nih.gov

| Step | Molecular Event | Experimental Evidence |

|---|---|---|

| 1 | Stimulation of Mast Cells | Effect inhibited by mast cell stabilizer (ketotifen). |

| 2 | Release of Histamine | Effect inhibited by H1 receptor antagonist (pyrilamine). |

| 3 | Activation of Protein Kinase C (PKC) | Effect inhibited by a PKC inhibitor. |

| 4 | Opening of Tight Junctions | Measured decrease in membrane electrical resistance and increased permeation of marker compounds. |

Investigation of Multi-Mechanistic Biological Responses

The biological activity of this compound and its oxidized form, aloe-emodin, is not limited to a single mechanism. Research has revealed that these compounds interact with a wide array of molecular targets and signaling pathways, leading to complex and varied cellular responses, particularly in the context of cancer cell biology.

Studies on aloe-emodin have provided substantial evidence for its ability to modulate numerous signaling cascades critical for cell survival, proliferation, and apoptosis. One key finding is that aloe-emodin can upregulate the expression of Dual Specificity Phosphatase 1 (DUSP1). nih.gov This action, in turn, blocks several major cancer-associated pathways, including the extracellular signal-regulated kinase (ERK)-1/2, protein kinase B (AKT), and p38-mitogen-activated protein kinase (p38-MAPK) signaling pathways in nasopharyngeal carcinoma cells. nih.gov The compound is believed to stabilize DUSP1 by preventing its degradation through the ubiquitin-proteasome system. nih.gov

Further research has identified additional targets:

Wnt/β-catenin Pathway: Aloe-emodin has been shown to inhibit the Wnt/β-catenin signaling pathway in androgen-independent human prostate cancer cells. frontiersin.org

Protein Kinase C (PKC): The compound modulates PKC activity, which is involved in its apoptotic effects in lung carcinoma cells. nih.gov

Casein Kinase II (CK2): In colon carcinoma cells, aloe-emodin suppresses the activity of casein kinase II, a pro-survival kinase. nih.govresearchgate.net

Estrogen Receptor α (ERα): It can suppress breast cancer cell proliferation by downregulating ERα protein levels. nih.gov

NLRP3 Inflammasome: Aloe-emodin has been found to inhibit the activation of the NLRP3 inflammasome, which is involved in inflammatory responses and endothelial dysfunction. nih.gov

These diverse interactions underscore the multi-targeted nature of the compound, allowing it to influence a wide range of cellular processes from epithelial transport to complex signaling networks involved in cell fate.

| Target/Pathway | Effect | Cell/Model System | Reference |

|---|---|---|---|

| DUSP1 | Upregulation/Stabilization | Nasopharyngeal Carcinoma Cells | nih.gov |

| ERK-1/2, AKT, p38-MAPK | Inhibition (via DUSP1) | Nasopharyngeal Carcinoma Cells | nih.gov |

| Wnt/β-catenin | Inhibition | Prostate Cancer Cells (DU145) | frontiersin.org |

| Protein Kinase C (PKC) | Modulation | Lung Carcinoma Cells | nih.gov |

| Casein Kinase II (CK2) | Inhibition | Colon Carcinoma Cells | nih.govresearchgate.net |

| Estrogen Receptor α (ERα) | Downregulation | Breast Cancer Cells | nih.gov |

| NLRP3 Inflammasome | Inhibition | Microvascular Endothelial Cells | nih.gov |

Advanced Analytical Methodologies for Aloe Emodin Anthrone Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the structural features of aloe emodin (B1671224) anthrone (B1665570), confirming its molecular formula, and quantifying its presence.

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a straightforward and rapid method for detecting the characteristic anthrone moiety and for the quantitative analysis of aloe emodin. The distinctive chromophore of the anthraquinone (B42736) structure allows for selective detection. In methanolic solutions, aloe emodin exhibits a clear absorption peak (λmax) at approximately 428.5 nm. rjptonline.org This specific wavelength is often utilized for quantitative estimations.

Method validation studies have demonstrated the reliability of UV-Vis spectroscopy for this purpose. A linear relationship between absorbance and concentration is typically observed in the range of 0.1 to 0.7 µg/mL, with a high correlation coefficient (r²) exceeding 0.999. rjptonline.org The method's sensitivity is well-defined, with established limits of detection (LOD) and quantification (LOQ). rjptonline.org For instance, one study reported an LOD of 0.278 µg/mL and an LOQ of 26.518 µg/mL. rjptonline.org In addition to the peak around 428 nm, other wavelengths, such as 257 nm, have also been used for quantification, particularly when using a Diode Array Detector (DAD) in conjunction with liquid chromatography. scispace.comnih.gov The choice of wavelength can depend on the solvent and the presence of other interfering substances.

Table 1: UV-Vis Spectroscopic Data for Aloe Emodin Quantification

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| λmax | 428.5 nm | Methanol (B129727) | rjptonline.org |

| λmax (DAD) | 257 nm | Not Specified | scispace.comnih.gov |

| Linearity Range | 0.1-0.7 µg/mL | Methanol | rjptonline.org |

| Correlation Coefficient (r²) | > 0.999 | Methanol | rjptonline.org |

| Limit of Detection (LOD) | 0.278 µg/mL | Methanol | rjptonline.org |

| Limit of Quantification (LOQ) | 26.518 µg/mL | Methanol | rjptonline.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of aloe emodin anthrone and its derivatives, particularly in the context of biotransformation or inadvertent chemical reactions. For example, NMR was instrumental in characterizing aloe-emodin (B1665711) monoacetate, an artifact formed during the hydrolysis of anthraquinone glycosides with acetic acid. sci-hub.st

The NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. In the spectrum of aloe-emodin, the phenolic protons produce distinct signals at 12.01 and 11.96 δ. sci-hub.st When the hydroxymethyl group is acetylated to form the monoacetate, these phenolic proton signals remain largely unchanged (shifting slightly to 12.08 and 12.05 δ), but a new, sharp signal appears at 2.19 δ, corresponding to the methyl protons of the newly formed acetoxy group. sci-hub.st This level of detail allows for the unambiguous assignment of the molecular structure. Such precision is vital in biotransformation studies, where cytochrome P450 enzymes can transform parent compounds like chrysophanol (B1684469) into aloe-emodin, and NMR is used to confirm the identity of these metabolic products. nih.gov

Table 2: ¹H NMR Chemical Shifts (δ) for Aloe Emodin and its Monoacetate

| Compound | Proton Type | Chemical Shift (δ) | Reference |

|---|---|---|---|

| Aloe Emodin | Phenolic OH | 12.01, 11.96 | sci-hub.st |

| Aloe Emodin Monoacetate | Phenolic OH | 12.08, 12.05 | sci-hub.st |

| Aloe Emodin Monoacetate | Acetoxy-methyl (CH₃) | 2.19 | sci-hub.st |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for confirming the elemental composition and elucidating the fragmentation patterns of this compound and its precursors. This technique is particularly valuable for analyzing complex mixtures and for studying degradation pathways. doaj.org

By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound. For instance, mass spectrometry was used to determine the molecular weight of an inadvertently formed aloe-emodin monoacetate, confirming its identity. sci-hub.st In studies of degradation, techniques like HPLC-DAD-ESI-IT-TOF-MSn allow for the systematic analysis of chemical constituents. doaj.org For anthrones, a common fragmentation pathway observed in negative ion mode involves the cleavage of glycosidic bonds (in precursors like aloin) and the subsequent loss of carbon monoxide (CO) molecules. doaj.org This detailed fragmentation data helps in building a comprehensive profile of the compound and its potential degradants in various matrices. doaj.orgresearchgate.net

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of isolating and purifying this compound from complex samples, such as plant extracts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of this compound and related anthraquinones. phytojournal.com The method's versatility and sensitivity make it ideal for analyzing anthrone intermediates and assessing the purity of isolated compounds. cabidigitallibrary.orgdergipark.org.tr

Reverse-phase HPLC using a C18 column is the most common approach. dergipark.org.trnih.gov Separation is achieved by using a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with an acid modifier such as formic acid to improve peak shape. nih.gov A gradient elution, where the mobile phase composition is changed over time, allows for the successful separation of multiple anthraquinones like aloe-emodin, emodin, rhein (B1680588), and chrysophanol in a single run. dergipark.org.tr Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at specific wavelengths, such as 225 nm, 254 nm, or 257 nm, to quantify the separated compounds. scispace.comdergipark.org.trnih.gov The high efficiency of HPLC allows for the clear separation of closely related structures, which is fundamental for purity assessment and the isolation of specific intermediates. researchgate.net

Table 3: Typical HPLC Method Parameters for Anthrone Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase (Column) | Reverse-phase C18 | dergipark.org.trnih.gov |

| Mobile Phase | Water-Methanol or Water-Acetonitrile, often with formic acid | dergipark.org.trnih.gov |

| Elution Mode | Gradient | dergipark.org.tr |

| Detector | DAD or UV | cabidigitallibrary.orgdergipark.org.tr |

| Detection Wavelengths | 225 nm, 254 nm, 257 nm | scispace.comdergipark.org.trnih.gov |

While less common than HPLC due to the low volatility of anthraquinones, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC/MS), can be a highly sensitive method for the analysis of this compound in complex matrices. nih.gov A critical prerequisite for GC analysis is the chemical derivatization of the non-volatile anthrones into more volatile forms. nih.govcapes.gov.br

A standard procedure involves converting the analytes into their trimethyl silyl (B83357) (TMS) derivatives. nih.govresearchgate.net This process increases their volatility, allowing them to pass through the GC column. The GC/MS method has been successfully developed for the determination of low levels of aloe-emodin in various commercial aloe-based products. capes.gov.br This technique demonstrates high sensitivity, with a reported detection limit of 0.005 parts per million (ppm) for aloe-emodin. nih.govcapes.gov.br The combination of GC for separation and MS for detection provides excellent specificity, making it a suitable method for detecting trace amounts of anthrone derivatives in complex samples like cosmetic products. researchgate.net

Future Research Directions and Emerging Applications of Aloe Emodin Anthrone

Further Elucidation of Undiscovered Biosynthetic and Degradation Pathways

The complete biosynthetic journey of aloe emodin (B1671224) anthrone (B1665570) remains partially uncharted. It is understood that its precursor, aloin (B1665253) (an anthrone C-glycoside), is hydrolyzed to form aloe-emodin-9-anthrone, which can then be oxidized to the more stable aloe-emodin (B1665711). researchgate.net The biosynthesis of the core anthraquinone (B42736) skeleton, such as in aloe-emodin, is known to occur via the polyketide pathway. nih.govresearchgate.net This process involves the cyclization of an octa-β-ketoacyl-CoA intermediate, formed from the addition of an acetyl-CoA to three malonyl-CoA units. nih.gov However, the specific enzymatic steps and regulatory networks governing the conversion of aloin to aloe emodin anthrone in various plant species are not fully understood. Future research should focus on identifying and characterizing the specific glycosidases, hydrolases, and oxidoreductases involved.

Similarly, the degradation pathways of this compound require more detailed investigation. Studies have shown that aloin, the precursor to this compound, can undergo oxidative degradation at higher pH values and over time. nih.gov The conversion of aloin to aloe-emodin anthrone can also be facilitated by solvents like methanol (B129727). unito.it Furthermore, forced degradation studies on the related compound aloe-emodin reveal its susceptibility to acid hydrolysis and, to a lesser extent, thermal and oxidative conditions. nih.gov Understanding the precise conditions and enzymatic processes that lead to the degradation of this compound itself is crucial. This includes investigating its stability under various physiological conditions (pH, temperature) and its metabolism by gut microbiota and hepatic enzymes, such as the cytochrome P450 system, which is known to metabolize related anthraquinones like emodin and chrysophanol (B1684469). nih.govpsu.edu

| Compound | Precursor/Related Compound | Transformation/Degradation Process |

| This compound | Aloin | Hydrolysis researchgate.net |

| Aloe Emodin | This compound | Oxidation researchgate.net |

| Aloe Emodin | Chrysophanol | Cytochrome P450-dependent oxidation nih.gov |

| Aloe Emodin | Aloin | Oxidative degradation over time nih.govresearchgate.net |

Comprehensive Investigation of Specific Cellular and Subcellular Targets and Receptor Interactions

The precise molecular targets of this compound are an emerging area of research. A significant finding indicates that its biological activity, specifically its ability to enhance membrane permeability in the colon, is mediated through the stimulation of mast cells to release histamine (B1213489), which then acts on the histamine H₁ receptor. nih.gov This activation subsequently engages the protein kinase C (PKC) intracellular pathway. nih.gov

Future investigations should aim to identify other potential receptors and subcellular targets. Research on the closely related aloe-emodin provides clues for promising directions. For instance, aloe-emodin has been identified as an antagonist of the androgen receptor (AR), promoting its degradation and inhibiting the nuclear translocation and transcription of AR target genes in prostate cancer cells. nih.gov Other identified targets for aloe-emodin include the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival, and direct interaction with G-quadruplex DNA structures. researchgate.netunimi.it It is plausible that this compound shares some of these targets or interacts with them differently due to its structural variations. Advanced techniques such as affinity chromatography, proteomics, and molecular docking simulations could be employed to screen for and validate new binding partners, clarifying its mechanism of action at a molecular level.

| Compound | Known/Potential Target/Receptor | Associated Pathway/Effect |

| This compound | Histamine H₁ Receptor | Protein Kinase C (PKC) activation, increased membrane permeability nih.gov |

| Aloe Emodin (analog) | Androgen Receptor (AR) | AR antagonist, promotes proteasomal degradation nih.gov |

| Aloe Emodin (analog) | PI3K/Akt/mTOR | Inhibition of cancer cell survival pathway researchgate.net |

| Aloe Emodin (analog) | G-quadruplex DNA | Binds to DNA, potential anticancer effect unimi.it |

Advanced Mechanistic Studies on Membrane Permeability and Associated Biological Outcomes

This compound has demonstrated a significant effect on membrane permeability. In rat colonic mucosa, it acts as a potent permeation enhancer for poorly absorbed, water-soluble compounds. nih.gov The mechanism is unique in that it does not appear to cause membrane damage or cytotoxicity, as measured by lactate (B86563) dehydrogenase (LDH) activity. nih.gov The process involves the stimulation of submucosal mast cells, leading to histamine release, H₁ receptor activation, and subsequent opening of tight junctions via the PKC signaling route. nih.gov This specific, non-damaging mechanism makes it a candidate as an effective absorption enhancer. nih.gov

Further research is needed to explore the full implications of this activity. Advanced studies should focus on the precise structural changes in the tight junction protein complex (e.g., claudins, occludins) following exposure to this compound. It is also important to determine if this permeability-enhancing effect is tissue-specific or occurs in other epithelial barriers. The synergistic purgative action of this compound with rhein (B1680588) anthrone, which involves stimulating both large intestinal transit and water secretion, suggests a complex interplay of mechanisms beyond simple permeability changes. nih.gov Elucidating these advanced mechanisms could lead to applications in drug delivery systems, where controlled and temporary opening of epithelial barriers is desired to improve the bioavailability of other therapeutic agents.

Development of Highly Sensitive and Specific Analytical Methods for Trace Detection

The analysis of this compound is often inferred from the measurement of its precursor, aloin, or its oxidation product, aloe-emodin. Various robust analytical methods have been developed for these related compounds. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or coupled with mass spectrometry (LC/MS) are commonly used for the determination of aloin and aloe-emodin in various products. scispace.comresearchgate.netnih.gov UV-spectrophotometry also provides a simple and rapid method for quantification. rjptonline.org These techniques have achieved high sensitivity, with on-column detection limits for aloe-emodin reported at 0.025 ng by LC/MS and 0.05 ng by LC/UV. scispace.com The limit of detection (LOD) for aloe-emodin using UV spectrophotometry has been reported as 0.278 µg/mL. rjptonline.org

However, this compound is less stable than aloe-emodin, and methods specifically designed for its direct quantification, particularly at trace levels in complex biological matrices, are lacking. Future research should focus on developing and validating analytical methods that can stabilize and specifically measure the anthrone form, distinct from its glycoside (aloin) and its oxidized product (aloe-emodin). This may involve specialized sample handling, derivatization techniques, or advanced chromatographic and detection strategies to prevent its degradation during analysis. Such methods are essential for accurate pharmacokinetic, metabolic, and environmental studies.

| Analytical Technique | Target Analyte(s) | Reported Sensitivity/Limit |

| LC/MS | Aloin-A, Aloe-emodin | On-column sensitivity: 0.01 ng and 0.025 ng, respectively scispace.com |

| LC/UV (DAD) | Aloin-A, Aloe-emodin | On-column sensitivity: 0.25 ng and 0.05 ng, respectively scispace.com |

| UV Spectrophotometry | Aloe-emodin | LOD: 0.278 µg/mL; LOQ: 26.518 µg/mL rjptonline.org |

| HPLC | Aloe-emodin, Emodin, etc. | Detection limits: 5 µM for each analyte nih.gov |

Exploration of Novel Biological Activities and Pharmacological Potentials Distinct from Anthraquinone Analogs

While this compound shares a structural backbone with its anthraquinone analog, aloe-emodin, its distinct chemical nature suggests it may possess unique biological activities. Its known purgative effect, which is synergistic with rhein anthrone, is a key example of its specific function as an active metabolite. nih.gov In contrast, much of the currently documented pharmacological potential—including antibacterial, antioxidant, antitumor, and antiviral activities—is attributed to the more extensively studied aloe-emodin. nih.govaacrjournals.orgmdpi.com For example, aloe-emodin has shown selective anticancer activity against neuroectodermal tumors by inducing apoptosis. aacrjournals.org It also inhibits protein aggregation, a process implicated in several diseases. nih.gov

A critical direction for future research is to systematically screen this compound for a broad range of biological activities and to directly compare its potency and mechanisms with those of aloe-emodin and other anthraquinones. This would clarify whether the anthrone form is simply a metabolic intermediate or a bioactive compound with its own therapeutic profile. Areas of interest could include its effects on inflammation, metabolic regulation, and microbial signaling, moving beyond the established laxative properties. Investigating its potential as an antiviral agent is also warranted, as related anthraquinones have been shown to interfere with viral replication. researchgate.net

Potential for Targeted Biotransformation Systems for Controlled Production or Degradation

The production of this compound is intrinsically linked to biotransformation processes. It is naturally formed through the hydrolysis of its glycoside precursor, aloin. researchgate.net Furthermore, related anthraquinones can be synthesized through enzymatic reactions; for instance, cytochrome P450 enzymes can convert chrysophanol into aloe-emodin. nih.gov This opens up the possibility of developing targeted biotransformation systems for the controlled production of this compound. Future research could explore the use of specific microbial cultures or purified enzymes (e.g., glycosidases) to efficiently convert abundant natural precursors like aloin into this compound.

Conversely, these systems could also be engineered for its controlled degradation. Given that aloe-emodin can be oxidized to rhein, a key intermediate for the drug diacerein, using catalysts like laccase, similar enzymatic systems could be developed to manage levels of this compound. niscpr.res.in Such systems would be valuable for standardizing herbal preparations, producing specific bioactive compounds for pharmacological use, or for bioremediation purposes if required. The development of these targeted biotransformation technologies hinges on a deeper understanding of the enzymes and metabolic pathways involved in the synthesis and degradation of this compound.

常见问题

Q. What bioinformatics tools are recommended for pathway enrichment analysis of this compound-treated transcriptomes?

- Methodological Answer : Use DAVID or KEGG Mapper to identify enriched pathways (e.g., PI3K/AKT, cell cycle). Validate via gene set enrichment analysis (GSEA) with RNA-seq data. Cross-reference with phosphorylation data from Western blots to prioritize mechanistic hypotheses .

Experimental Design Considerations

- Negative Controls : Include EGF-free conditions and solvent-only controls (e.g., DMSO) to exclude confounding effects .

- Reproducibility : Replicate key findings in ≥3 independent experiments with technical triplicates. Report raw data and processing steps (e.g., ImageJ for Western blot quantification) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。